HIV-1 Inhibition Rate Differential: Clavirolide L vs. Clavirolide G – Equivalent Potency with Structural Distinction
Clavirolide L and Clavirolide G are the only two compounds among 17 dolabellane analogues tested in the same assay that achieved >60% HIV-1 inhibition at 10 µM, with Clavirolide L showing 62.56 ± 2.8% inhibition and Clavirolide G showing 64.25 ± 5.65% inhibition—a statistically comparable level of potency [1]. Both compounds share the critical feature of zero RT enzyme inhibition at 100 µM, yet they possess distinct tricyclic scaffolds: Clavirolide L is 1,11- and 3,5-fused, whereas Clavirolide G has a different fusion architecture [1]. Efavirenz, the clinical NNRTI positive control, achieved 95.79 ± 0.38% inhibition at 10 µM—higher absolute potency but via a mechanism completely dependent on RT inhibition (96.87 ± 0.44% IR at 100 µM) [1].
| Evidence Dimension | HIV-1 inhibition rate at standardized concentration |
|---|---|
| Target Compound Data | Clavirolide L: 62.56 ± 2.8% inhibition at 10 µM; 0% RT inhibition at 100 µM |
| Comparator Or Baseline | Clavirolide G: 64.25 ± 5.65% inhibition at 10 µM, 0% RT inhibition at 100 µM; Clavirolide J: 32.05 ± 1.32% at 10 µM, 0% RT inhibition; Efavirenz: 95.79 ± 0.38% at 10 µM, 96.87 ± 0.44% RT inhibition |
| Quantified Difference | Clavirolide L vs. Clavirolide G: Δ = −1.69 percentage points (statistically overlapping); Clavirolide L vs. Efavirenz: Δ = −33.23 percentage points in HIV-1 inhibition rate, with opposite RT selectivity profiles (0% vs. 96.87% RT inhibition) |
| Conditions | VSV-G-pseudotyped HIV-1-infected SupT1 cells with firefly luciferase reporter gene; HIV-1 inhibition measured at 10 µM compound concentration; anti-RT activity measured at 100 µM |
Why This Matters
Clavirolide L and G are co-dominant within the dolabellane class for HIV-1 inhibition, and the selection between them depends on scaffold-derived properties (solubility, synthetic tractability, off-target profile) rather than potency differences, as their primary antiviral activity and non-RT mechanism are indistinguishable in the current dataset.
- [1] Dong, X.; Wu, J.; Jia, H.; Cen, S.; Cheng, W.; Lin, W. Targeted Isolation of Dolabellane Diterpenoids from the Soft Coral Clavularia viridis Using Molecular Networking. ACS Omega 2023, 8 (23), 21254–21264. Table 5. DOI: 10.1021/acsomega.3c02429 View Source
